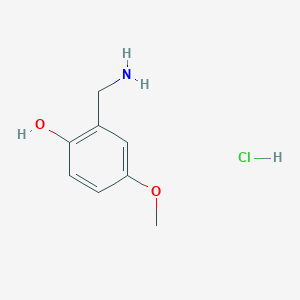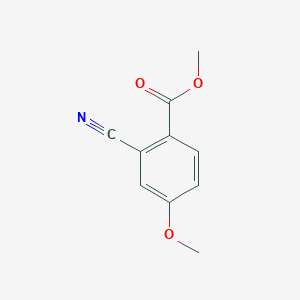![molecular formula C10H12BrNO B1525191 3-[(3-Bromobenzyl)oxy]azetidine CAS No. 1121634-25-0](/img/structure/B1525191.png)
3-[(3-Bromobenzyl)oxy]azetidine
Übersicht
Beschreibung
Synthesis Analysis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis
The molecular structure of 3-[(3-Bromobenzyl)oxy]azetidine consists of a four-membered azetidine ring with a bromobenzyl group attached through an oxygen atom .Physical And Chemical Properties Analysis
3-[(3-Bromobenzyl)oxy]azetidine has a molecular weight of 242.11 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Novel Drug Discovery and Development
3-[(3-Bromobenzyl)oxy]azetidine derivatives have been pivotal in the discovery and optimization of new pharmaceutical agents. For instance, the development of BAF312 (Siponimod), a potent and selective modulator of the S1P receptor, was achieved through extensive structure-activity relationship studies utilizing similar azetidine derivatives. This compound has shown effectiveness in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).
Chemical Synthesis and Drug Design
Azetidine and its derivatives, including those similar to 3-[(3-Bromobenzyl)oxy]azetidine, have found extensive use in the synthesis of heteroaromatic compounds. The Minisci reaction, for example, employs radical addition methods to introduce oxetane or azetidine into heteroaromatic systems, demonstrating the utility of these compounds in drug discovery and the enhancement of pharmaceutical agents (Duncton et al., 2009).
Enhancement of Drug Properties
The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation illustrates the innovative approaches to modifying drug molecules for improved efficacy and selectivity. These synthetic methodologies underscore the potential of azetidine derivatives in creating new pharmacological profiles for drug candidates (Dubois et al., 2019).
Novel Antibacterial Agents
Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane have been utilized in the synthesis of new quinolone antibiotics, which have shown significant antibacterial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the role of azetidine derivatives in addressing critical needs in antibiotic resistance (Ikee et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNJFPKQSDBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromobenzyl)oxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)



